molecular formula C14H17Cl2NO4 B558718 Boc-3,4-dichloro-L-phenylalanine CAS No. 80741-39-5

Boc-3,4-dichloro-L-phenylalanine

Cat. No. B558718
CAS RN: 80741-39-5
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-3,4-dichloro-L-phenylalanine” is a chemical compound with the empirical formula C14H17Cl2NO4 . It is also known by the synonyms “Boc-Phe(3,4-Cl2)-OH” and "N-Boc-3,4-dichloro-L-phenylalanine" .


Molecular Structure Analysis

The molecular structure of “Boc-3,4-dichloro-L-phenylalanine” contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Boc-3,4-dichloro-L-phenylalanine” has a molecular weight of 334.20 . The compound appears as a white to off-white powder .

Scientific Research Applications

Antimicrobial Activity

Boc-3,4-dichloro-L-phenylalanine derivatives have been studied for their antimicrobial properties. These compounds have shown activity against various microbial strains, including Candida albicans and Microsporum gypsuem . The amide derivatives of phenylalanine, including those with chloro substitutions, can be synthesized and tested for their efficacy in inhibiting microbial growth .

Antioxidant Properties

These derivatives also exhibit antioxidant activities. They have been screened for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay methods. Some compounds have shown good activity, indicating their potential as antioxidants .

Chelating Agents

Certain amide compounds of Boc-3,4-dichloro-L-phenylalanine act as metal chelating ligands, particularly with Fe2+ ions . This property is significant for applications in removing heavy metals from the body or environment, or in designing metal-based drugs .

Anti-inflammatory Applications

Derivatives of phenylalanine, including those with dichloro substitutions, have been studied for their potential in treating inflammatory autoimmune diseases. They can act as antagonists to specific antigens involved in inflammatory responses .

Anti-HIV Activity

Cyclic amide derivatives of L-phenylalanine have shown significant potential inhibition and toxicity profile for anti-HIV tests. The dichloro substitution may enhance the compound’s ability to inhibit the replication of the HIV virus .

Enzyme Inhibition

Phenylalanine derivatives are known to be potent inhibitors of certain enzymes. For example, 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives are potent protein kinase inhibitors. This suggests that Boc-3,4-dichloro-L-phenylalanine could be used to modulate enzyme activity in various biochemical pathways .

Safety and Hazards

When handling “Boc-3,4-dichloro-L-phenylalanine”, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-dichloro-L-phenylalanine

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